molecular formula C20H14Cl2N2S B2660517 (E)-3-(2,3-dichlorophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476672-80-7

(E)-3-(2,3-dichlorophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2660517
M. Wt: 385.31
InChI Key: AEHJJBCLFJTMHV-OQLLNIDSSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or use in various applications, such as pharmaceuticals, agrochemicals, or materials science.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, and handling precautions. Material Safety Data Sheets (MSDS) are a valuable resource for this information.


Future Directions

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Please note that this is a general approach and the specifics would depend on the particular compound and the available literature. For “(E)-3-(2,3-dichlorophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile”, you may need to consult specialized databases or contact experts in the field for more information.


properties

IUPAC Name

(E)-3-(2,3-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2S/c1-12-6-7-16(13(2)8-12)18-11-25-20(24-18)15(10-23)9-14-4-3-5-17(21)19(14)22/h3-9,11H,1-2H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHJJBCLFJTMHV-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=C(C(=CC=C3)Cl)Cl)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2,3-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

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